2-Methyl-3-phenylpyrazine
Overview
Description
2-Methyl-3-phenylpyrazine is a useful research compound. Its molecular formula is C11H10N2 and its molecular weight is 170.21 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Heterocyclic Compound Synthesis and Antimicrobial Activities
2-Methyl-3-phenylpyrazine, as part of the broader class of 2-arylhydrazononitriles, plays a crucial role in the synthesis of various heterocyclic compounds. These compounds are synthesized to include unique substitutions, resulting in a range of biological activities. Notably, such derivatives have shown promising antimicrobial activities against a spectrum of Gram-negative and Gram-positive bacteria as well as yeast. This application highlights the potential of this compound derivatives in developing new antimicrobial agents, contributing to the fight against infectious diseases (Behbehani, Ibrahim, Makhseed, & Mahmoud, 2011).
Organic Electronics
In the field of organic electronics, derivatives of this compound have been utilized in the development of low-band gap polymers for polymer solar cells. These polymers, characterized by their ability to absorb light up to ∼1μm, are used as electron donors in conjunction with phenyl-C61 butyric acid methyl ester (PCBM) as an electron acceptor. This application underscores the significance of this compound derivatives in enhancing the efficiency and performance of organic solar cells, contributing to the advancement of renewable energy technologies (Wienk, Turbiez, Struijk, Fonrodona, & Janssen, 2006).
Anticancer Research
This compound derivatives have been explored for their potential anticancer properties. Novel thiadiazoles and thiazoles incorporating the pyrazole moiety have been synthesized and evaluated for their anticancer activity. Certain compounds have demonstrated concentration-dependent inhibitory effects on breast carcinoma cell lines, suggesting the utility of this compound derivatives in the development of new anticancer therapeutics (Gomha, Salah, & Abdelhamid, 2014).
Corrosion Inhibition
The bipyrazolic derivatives, including those related to this compound, have demonstrated effectiveness as corrosion inhibitors for pure iron in acidic media. These compounds exhibit both high efficiency and specificity in protecting metal surfaces from corrosion, highlighting their potential application in industrial processes and maintenance (Chetouani, Hammouti, Benhadda, & Daoudi, 2005).
Mechanism of Action
Target of Action
It is known that pyrazine derivatives, which include 2-methyl-3-phenylpyrazine, are versatile and have been associated with a wide range of pharmacological activities .
Mode of Action
It is known that its electronic structures are determined by the molecular orbitals, which determine the probability of finding electrons in different regions of space .
Biochemical Pathways
Pyrazine derivatives have been associated with a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
It is known that pyrazine derivatives have been associated with a wide range of biological activities .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 2-Methyl-3-phenylpyrazine are not well-studied. As a pyrazine derivative, it may interact with various enzymes, proteins, and other biomolecules. The nature of these interactions would depend on the specific molecular structure of this compound and the biomolecules it interacts with .
Cellular Effects
It could potentially influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It could potentially exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models have not been studied extensively. Therefore, information about threshold effects, toxic or adverse effects at high doses is currently unavailable .
Metabolic Pathways
It could potentially affect metabolic flux or metabolite levels .
Subcellular Localization
This could potentially include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Properties
IUPAC Name |
2-methyl-3-phenylpyrazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2/c1-9-11(13-8-7-12-9)10-5-3-2-4-6-10/h2-8H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNRHHXGQGRJTFX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN=C1C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
29444-53-9 | |
Record name | 2-Methyl-3-phenylpyrazine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029444539 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-methyl-3-phenylpyrazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-METHYL-3-PHENYLPYRAZINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W6H5DV726B | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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